Sodium (2-Carbamoylphenoxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

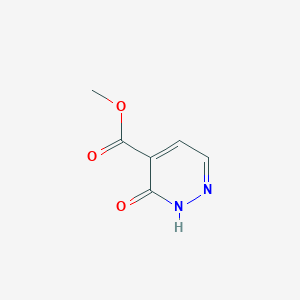

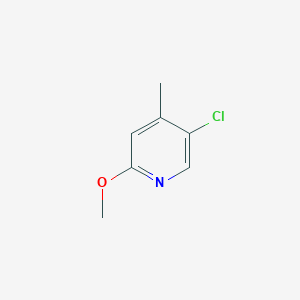

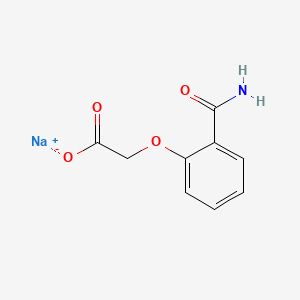

Sodium (2-Carbamoylphenoxy)acetate is a chemical compound with the molecular formula C9H8NNaO4 . Its average mass is 217.154 Da and its monoisotopic mass is 217.035110 Da . It is also known by other names such as (2-Carbamoylphenoxy)acetic acid sodium salt .

Molecular Structure Analysis

This compound salt crystal belongs to the P-1 space group of the triclinic system . The asymmetric part of the unit cell consists of four (2-carbamoylphenoxy) acetate (CBA) molecules . Three Na+ ions are surrounded by six O atoms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.15 . It is a hygroscopic powder that is very soluble in water . Its melting point is 267 °C .Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Studies

- Crystal Structure Analysis: Sodium (2-carbamoylphenoxy) acetate salt crystal exhibits significant structural characteristics, belonging to the P-1 space group of the triclinic system. It demonstrates complex supramolecular self-assembly facilitated by hydrogen bonds and intermolecular interactions, as revealed in a study by Turza et al. (2020) (Turza et al., 2020).

Applications in Chromatography

- Chromatographic Analysis: In chromatographic processes, sodium (2-carbamoylphenoxy) acetate's interactions with other compounds like phenolic compounds have been studied, indicating its potential utility in analytical chemistry. Jurd (1960) explored its role in borate impregnated paper chromatography (Jurd, 1960).

Energy Storage Applications

- Heat Content in Energy Storage: The substance's role in energy storage, particularly in solar heating systems, has been investigated. Kong et al. (2016) examined its application in supercooled sodium acetate trihydrate for long-term heat storage (Kong et al., 2016).

Food Industry Applications

- Food Preservation: Sodium (2-carbamoylphenoxy) acetate has demonstrated potential in preserving food items such as refrigerated salmon, showing antimicrobial and antioxidant effects, as found by Sallam (2007) (Sallam, 2007).

Biosensor Development

- Biosensor Technology: It has been explored in the development of biosensors for detecting pesticides, where its interaction with enzymes like acetylcholinesterase can be crucial, as studied by Rosa et al. (1994) (Rosa et al., 1994).

Photovoltaic Applications

- Solar Cell Efficiency Improvement: The substance has been used to enhance the performance of quantum-dot-sensitized solar cells, as demonstrated by Liu et al. (2016), showing its potential in renewable energy technologies (Liu et al., 2016).

Environmental Impact Studies

- Toxicity Studies: Investigations into the toxic effects of herbicidal ionic liquids, including compounds related to sodium (2-carbamoylphenoxy) acetate, on microbial communities have been conducted, providing insights into its environmental impact. Czarny et al. (2019) explored these effects in the context of biogas production (Czarny et al., 2019).

Nutritional Research

- Effects on Fish Nutrition: Research by Zhang et al. (2020) on dietary sodium acetate's influence on food intake, weight gain, and gut microbiota in fish indicates its importance in aquatic nutrition (Zhang et al., 2020).

Safety and Hazards

Eigenschaften

| 3785-32-8 | |

Molekularformel |

C9H9NNaO4 |

Molekulargewicht |

218.16 g/mol |

IUPAC-Name |

sodium;2-(2-carbamoylphenoxy)acetate |

InChI |

InChI=1S/C9H9NO4.Na/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12;/h1-4H,5H2,(H2,10,13)(H,11,12); |

InChI-Schlüssel |

ZDMCVSJMDXZOQA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC(=O)O.[Na] |

| 3785-32-8 | |

Verwandte CAS-Nummern |

25395-22-6 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.